3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
CAS No.: 400869-55-8
Cat. No.: VC21530619
Molecular Formula: C13H16ClN3O2
Molecular Weight: 281.74g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 400869-55-8 |
---|---|
Molecular Formula | C13H16ClN3O2 |
Molecular Weight | 281.74g/mol |
IUPAC Name | 3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
Standard InChI | InChI=1S/C13H16ClN3O2/c14-11-15-7-17(16-11)13-4-8-1-9(5-13)3-12(2-8,6-13)10(18)19/h7-9H,1-6H2,(H,18,19) |
Standard InChI Key | SEWAAGVSSSBDQV-UHFFFAOYSA-N |
SMILES | C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)O |
Canonical SMILES | C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)O |
Introduction
Chemical and Physical Properties
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid is characterized by several distinctive chemical and physical properties that define its behavior in chemical reactions and its potential applications. The compound possesses a unique molecular structure that combines the rigidity of an adamantane core with the reactivity of a chlorinated triazole ring and a carboxylic acid functional group.
Table 1: Basic Chemical and Physical Properties
Property | Value |
---|---|
Chemical Name | 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
CAS Number | 400869-55-8 |
Molecular Formula | C13H16ClN3O2 |
Molecular Weight | 281.74 g/mol |
Synonyms | Tricyclo[3.3.1.13,7]decane-1-carboxylic acid, 3-(3-chloro-1H-1,2,4-triazol-1-yl)- |
MDL Number | MFCD02055884 |
Commercial Purity | Not less than 98% |
The adamantane backbone provides the molecule with a rigid three-dimensional structure, while the chlorinated triazole ring introduces nitrogen atoms capable of coordination and hydrogen bonding. The carboxylic acid group offers additional opportunities for intermolecular interactions and functionalization .
Structural Characteristics
The molecular architecture of 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid features three key structural components that determine its chemical behavior and interactions.
The 3-chloro-1H-1,2,4-triazole ring is attached to position 3 of the adamantane core. This heterocyclic moiety contains three nitrogen atoms in a five-membered ring, with a chlorine atom at position 3 of the triazole. Based on studies of related compounds, the triazole ring can rotate around the C-N bond connecting it to the adamantane, providing a degree of conformational flexibility that allows the molecule to adapt to various chemical environments .
The carboxylic acid functional group is positioned at the 1-position of the adamantane scaffold. This group can participate in various chemical reactions, including acid-base interactions, esterification, and coordination with metal ions. Similar to the triazole ring, the carboxyl group possesses rotational freedom around the C-C bond connecting it to the adamantane core, further contributing to the molecule's conformational adaptability .
Studies on related compounds have shown that molecules containing the triazole-adamantane-carboxylic acid framework can form interesting supramolecular structures through intermolecular hydrogen bonding. For instance, in the crystal structure of the non-chlorinated analog (3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid), molecules form one-dimensional chains through O–H···N hydrogen bonding between carboxylic groups and nitrogen atoms in position 4 of the triazole rings .
Parameter | Value |
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Yield (for trzadc) | 88% |
Physical Appearance | Colorless crystals |
Melting Point (trzadc) | 201-202°C |
Recrystallization Solvent | Water/Methanol (9:1) |
Spectroscopic analysis, including 1H NMR, would be crucial for confirming the structure of the synthesized compound. For related compounds, characteristic NMR signals corresponding to the adamantane framework and the triazole ring have been reported .
Related Compounds and Derivatives
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid belongs to a broader family of triazole-substituted adamantane derivatives that have been investigated for various applications.
One closely related compound is 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid (trzadc), which differs only in the absence of the chloro substituent on the triazole ring. This compound has been extensively studied for its coordination chemistry with various metal ions, including copper and nickel. The crystal structure of trzadc reveals that molecules form one-dimensional chains through O–H···N intermolecular hydrogen bonding between carboxylic groups and nitrogen atoms in the triazole rings .
Another related derivative is 3-(3-methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid (mtrzadc), which features a methyl substituent instead of a chloro group on the triazole ring. The presence of this methyl group has been shown to significantly affect the coordination behavior of the ligand, preventing the formation of a square coordination environment and instead promoting a pentagonal pyramidal environment in metal complexes .
A stereochemically defined variant, (1R,3s,5r,7s)-3-(1h-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid, has also been reported with a molecular formula of C13H17N3O2 and a molecular weight of 247.29 g/mol. This compound possesses four hydrogen bond acceptors, one hydrogen bond donor, and two rotatable bonds, with a calculated LogP of 1.6582, indicating moderate lipophilicity .
More complex derivatives, such as N1-(2-acetyl-4,5-dimethoxyphenyl)-3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide, have also been synthesized. This particular derivative replaces the carboxylic acid group with a carboxamide linked to a substituted phenyl ring, expanding the potential applications of this class of compounds.
Coordination Chemistry
One of the most significant aspects of 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid and related compounds is their ability to act as ligands in coordination chemistry, forming complexes with various metal ions.
Studies on related triazole-adamantane carboxylic acids have demonstrated their coordination with metal ions such as copper and nickel, forming complexes with various structural motifs. The coordination typically occurs through the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group, resulting in diverse coordination geometries depending on the specific ligand and metal ion .
Several factors influence the coordination behavior of these ligands:
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The presence of substituents on the triazole ring (such as chloro or methyl groups)
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The conformational flexibility of the ligand, particularly rotation around C-N and C-C bonds
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The specific metal ion and its preferred coordination geometry
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The presence of additional ligands or solvate molecules
For example, copper complexes of the non-chlorinated analog trzadc have been shown to form structures where adamantane units can be arranged on one side or both sides of the CuNO plane, depending on the specific complex. Some complexes reveal tight packing of chains with intramolecular hydrogen bonds, while others have solvate molecules (such as DMF, water, or methanol) filling the space between the chains and connecting them via hydrogen bonds to form two-dimensional layered structures .
Chemical Reactions and Transformations
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid can potentially undergo various chemical reactions and transformations, primarily involving the carboxylic acid functional group and the chlorinated triazole ring.
The carboxylic acid moiety can participate in typical carboxylic acid reactions:
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Esterification: Reaction with alcohols to form esters
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Amidation: Reaction with amines to form amides
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Reduction: Conversion to alcohols or aldehydes
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Salt formation: Reaction with bases to form carboxylate salts, which can serve as ligands in coordination chemistry
The chloro substituent on the triazole ring provides opportunities for substitution reactions. In related compounds, the chloro group can be substituted with various nucleophiles such as amines or thiols, potentially under mild heating conditions. This reactivity allows for the synthesis of a diverse array of derivatives with modified properties.
The triazole ring itself can potentially undergo reduction to form a triazoline derivative under specific conditions, such as treatment with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This transformation would alter the electronic properties and potential interactions of this moiety.
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